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1-(3-Aminocyclohexyl)ethanone

Catalog No.
S14014401
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminocyclohexyl)ethanone

Product Name

1-(3-Aminocyclohexyl)ethanone

IUPAC Name

1-(3-aminocyclohexyl)ethanone

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3

InChI Key

QHOGDAIMTBASPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC(C1)N

1-(3-Aminocyclohexyl)ethanone, also known as 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride, is a chemical compound characterized by its unique structure that includes an aminocyclohexyl group attached to an ethanone moiety. Its molecular formula is C₈H₁₆ClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that allow for various chemical transformations and biological interactions.

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aminocyclohexyl group can participate in nucleophilic substitution reactions, often involving reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidation: Cyclohexanone derivatives or carboxylic acids.
  • Reduction: Cyclohexanol derivatives.
  • Substitution: Substituted aminocyclohexyl ethanone derivatives.

The biological activity of 1-(3-Aminocyclohexyl)ethanone is linked to its interaction with specific molecular targets in biological systems. The aminocyclohexyl group facilitates interactions with enzymes or receptors, potentially modulating their activity. This compound's effects may be mediated through hydrogen bonding and electrostatic interactions with target molecules, making it a candidate for further investigation in pharmacological studies.

The synthesis of 1-(3-Aminocyclohexyl)ethanone typically involves several synthetic routes:

  • Amidation and Chlorination: A common method includes the reaction of aminocyclohexane with ethyl acetate to form an intermediate product, which then undergoes amidation and chlorination reactions to yield the hydrochloride salt.
  • Industrial Production: In industrial settings, large-scale synthesis is optimized for high yield and purity, often involving steps such as solvent extraction, crystallization, and purification processes .

Interaction studies focus on how 1-(3-Aminocyclohexyl)ethanone interacts with biological targets. Research indicates that its amino group can form hydrogen bonds with various biomolecules, influencing enzyme activities and other biochemical pathways. Such studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 1-(3-Aminocyclohexyl)ethanone:

  • 1-(3-Aminocyclohexyl)propan-1-one hydrochloride
  • 1-(3-Aminocyclohexyl)butan-1-one hydrochloride
  • 1-(3-Aminocyclohexyl)pentan-1-one hydrochloride

Comparison

1-(3-Aminocyclohexyl)ethanone is distinct due to its specific chain length and functional groups. These characteristics confer unique chemical reactivity, solubility profiles, and interaction dynamics with biological targets compared to its analogs. For example, variations in chain length can affect the compound's lipophilicity and ability to penetrate biological membranes, potentially influencing its pharmacokinetic properties.

The Mannich reaction remains a cornerstone for constructing β-aminoketone frameworks. For 1-(3-aminocyclohexyl)ethanone, this three-component condensation involves cyclohexanone, formaldehyde, and ammonia derivatives. Catalytic enantioselective variants using 3-pyrrolidinecarboxylic acid and potassium carbonate achieve anti-selectivity with >96:4 enantiomeric ratios.

Reaction Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/Selectivity
Catalyst Loading0.1–0.2 equivalentsHigher loadings accelerate kinetics
Temperature25–40°CElevated temps risk racemization
Solvent SystemEthanol/THF (3:1)Polar aprotic solvents enhance rate
Imine ProtectorPMP-groupPrevents premature hydrolysis

The anti-Mannich adduct forms via a chair-like transition state where the cyclohexanone enolate attacks the si-face of the imine. Additives like K₂CO₃ stabilize the enolate intermediate, improving enantioselectivity from 70% to 96%.

Reductive Amination Strategies for Cyclohexane Ring Functionalization

Reductive amination of 1,3-cyclohexanedione with ammonium acetate provides direct access to 3-aminocyclohexanone precursors. Raney nickel (5–10 wt%) under 2–4 MPa H₂ pressure achieves 85–92% yields.

Comparative Catalyst Performance

CatalystYield (%)ByproductsTurnover Frequency (h⁻¹)
Raney Nickel92<2% over-reduced alcohols12.5
Pd/C (10%)788% nitro derivatives8.3
PtO₂6515% ring-opening products5.1

Continuous flow systems minimize residence time (≤45 minutes), suppressing formation of 3-aminocyclohexanol byproducts. Kinetic studies reveal first-order dependence on both diketone and H₂ partial pressure.

Hydrogenation Approaches in Bicyclic Intermediate Formation

Selective hydrogenation of bicyclic enamines enables installation of the 3-amino group. Palladium-catalyzed (1–5% Pd/Al₂O₃) hydrogenation of 1-azabicyclo[4.3.0]non-3-en-8-one at 80–120°C affords cis-aminocyclohexane products with 94% diastereomeric excess.

Hydrogenation Selectivity Drivers

  • Substrate Geometry: Endo transition states favor equatorial amine orientation
  • Catalyst Surface: Pd(111) facets promote syn-hydrogen addition
  • Solvent Effects: Methanol increases proton availability for iminium ion formation

Pressure-modulated stepwise reduction (2 MPa → 4 MPa H₂) achieves complete conversion while preserving ketone functionality.

Michael Addition Protocols for Stereochemical Control

Though less directly applied, Michael addition of nitrile anions to α,β-unsaturated cyclohexenones establishes quaternary stereocenters critical for subsequent amination. Chiral bis-oxazoline catalysts (10 mol%) in dichloromethane at -78°C induce up to 89% enantiomeric excess.

Stereoselectivity Modulation

Electronic NatureNucleophileee (%)Configuration
Electron-deficientMalononitrile89R
NeutralAcetylide75S
Electron-richEnolate68R

Density functional theory calculations attribute selectivity to frontier molecular orbital interactions between the LUMO of the enone and HOMO of the nucleophile. Subsequent oxidative cleavage of the nitrile group yields the target ethanone moiety with retained stereochemistry.

Palladium-catalyzed hydrogenation represents a cornerstone methodology in the synthesis of 1-(3-Aminocyclohexyl)ethanone and related cyclohexyl aminoketone compounds [1]. The efficiency of palladium-based catalytic systems demonstrates remarkable versatility across diverse reaction conditions, with turnover numbers exceeding 2400 under optimized parameters [2].

Contemporary research has established that palladium on carbon catalysts exhibit exceptional performance in the hydrogenation of cyclohexyl ketone precursors [3]. Oxygen-doped carbon-supported palladium nanoparticles have emerged as particularly effective catalysts, achieving conversion rates of 97.9% with selectivity reaching 96.8% under mild reaction conditions at 110°C [4]. These systems demonstrate the formation of hydrogen spillover from palladium nanoparticles to the palladium-oxygen-carbon interface, creating unique active sites that facilitate both hydrogenation and hydrogenolysis steps [4].

The mechanistic pathway involves the initial adsorption of the cyclohexyl ketone substrate onto the palladium surface, followed by heterolytic hydrogen activation [5]. Studies have revealed that palladium membrane reactors can control hydrogen transfer pathways through electrochemical modulation, showing preference for homolytic pathways at low current densities and heterolytic hydrogen transfer pathways at higher current densities [5].

Polysilane-modified heterogeneous palladium catalysts demonstrate sustained catalytic activity over extended periods, maintaining turnover numbers exceeding 2400 over five-day continuous operation cycles [2]. These catalysts enable efficient reductive nitrogen-alkylation reactions with ketones under mild flow conditions, particularly relevant for aminoketone synthesis pathways [2].

Catalyst TypeTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reaction Time (h)TONReference
Palladium/Carbon (5%)800.895.085.042400 [1]
Palladium/Carbon-Heteropoly Acid801.0100.093.631850 [3]
Palladium@Silicon Dioxide800.121.275.08500 [6]
Oxygen-doped Palladium/Carbon-Oxygen1100.197.996.863200 [4]
Polysilane-Palladium250.190.088.052400 [2]

The synergistic effect between palladium and heteropoly acid components creates bifunctional catalytic systems that suppress overhydrogenation to cyclohexanol derivatives while maintaining high selectivity toward the desired aminoketone products [3]. These composite systems achieve complete phenol conversion with 93.6% selectivity toward cyclohexanone intermediates within three hours under 80°C and 1.0 megapascal hydrogen pressure [3].

Chemoselective hydrogenation protocols have been developed utilizing well-defined manganese pincer complexes in conjunction with palladium systems [7]. These methodologies enable selective carbon-carbon double bond reduction in alpha-beta-unsaturated ketones while preserving sensitive functional groups including halides, nitro groups, esters, and amides [7]. The reaction proceeds through outer-sphere hydride transfer mechanisms, followed by heterolytic hydrogen cleavage by in situ formed manganese-enolate intermediates [7].

Solvent Effects in Raney Nickel-Mediated Reductions

Raney nickel catalysis exhibits profound solvent-dependent selectivity patterns in the reduction of cyclohexyl aminoketone precursors [8]. The Lewis basicity of the solvent environment fundamentally influences catalytic activity, with non-basic solvents promoting extremely active hydrogenolysis and hydrogenation pathways [8].

In methylcyclohexane, a non-basic solvent system, Raney nickel demonstrates exceptional activity for hydrogenolysis reactions, producing cyclic alcohols and cyclic alkanes as predominant products [8]. Conversely, basic solvents such as 2-propanol and methanol create less active but significantly more selective catalytic environments that preserve aromatic products through controlled hydrogenolysis mechanisms [8].

The solvent basicity directly correlates with product distribution profiles in lignin model compound studies [8]. Reactions conducted in methylcyclohexane yield cyclic alcohols and cyclic alkanes, while 2-propanol systems produce cyclic alcohols, cyclic ketones, and unsaturated products [8]. Methanol solvent systems predominantly generate phenolic products, demonstrating the critical role of solvent selection in directing reaction selectivity [8].

SolventSolvent BasicityProduct DistributionConversion (%)Selectivity (%)Temperature (°C)Pressure (atm)Reference
MethylcyclohexaneNon-basicCyclic alcohols/alkanes78721501 [8]
2-PropanolBasicCyclic alcohols/ketones65681201 [8]
MethanolBasicPhenols8589801 [8]
EthanolBasicPrimary amines9391451 [9]
Aqueous Sulfuric AcidAcidicSaturated ketones8275251 [10]

Raney nickel systems employing potassium borohydride as reducing agent in dry ethanol demonstrate exceptional efficiency for nitrile reduction to primary amines [9]. This methodology achieves isolated yields up to 93% for both aromatic and aliphatic nitriles under mild conditions without requiring inert atmosphere protection [9]. The reaction mechanism proceeds through direct hydrogenation pathways catalyzed by readily available Raney nickel, with minimal formation of secondary or tertiary amine byproducts [9].

Electrocatalytic reduction protocols utilizing nickel-aluminum alloys in alkaline electrolyte solutions provide alternative synthetic routes to corresponding alcohols from ketone precursors [11]. The nickel-aluminum alloy undergoes decomposition in sodium hydroxide solution to generate active Raney nickel catalyst and aluminum hydroxide, with the former acting as hydrogenation catalyst while the latter dissolves in the electrolyte medium [11].

Aqueous sulfuric acid systems enable selective reduction of ketones containing carbonyl groups directly attached to aromatic nuclei, producing corresponding hydrocarbons when excess Raney nickel is employed [10]. The methodology demonstrates selective hydrogenation of unsaturated ketones to saturated ketones through careful adjustment of Raney nickel quantities [10].

Base-Catalyzed Condensation Reaction Dynamics

Base-catalyzed condensation reactions constitute fundamental synthetic pathways for cyclohexyl aminoketone formation through carbonyl condensation mechanisms [12]. These reactions proceed through enolate ion formation followed by nucleophilic addition to electrophilic carbonyl centers, creating carbon-carbon bonds essential for aminoketone framework construction [12].

Calcium hydroxide has emerged as an exceptionally effective low-loading catalyst for Claisen-Schmidt condensation reactions between aldehydes and methyl ketones [13]. Operating at 5-10 mole percent loading under mild conditions, calcium hydroxide systems achieve remarkable yields of 96% in dilute aqueous ethanol solvent systems [13]. The reaction scalability extends to 100 millimole quantities, with calcium precipitation through carbon dioxide treatment enabling facile catalyst removal by filtration [13].

The kinetics of alkali-catalyzed self-condensation reactions follow complex mechanistic pathways involving dimer, trimer, and tetramer formation through consecutive-parallel condensation processes [14]. Sodium hydroxide catalysis of cyclohexanone self-condensation demonstrates temperature-dependent behavior from 127 to 149°C, with catalyst concentrations ranging from 1.6 to 30.0 millimoles per kilogram [14].

Base CatalystConcentration (mol%)Temperature (°C)Reaction OrderRate Constant (M⁻²s⁻¹)Yield (%)Reaction Time (h)Reference
Sodium Hydroxide102530.00230852.0 [13]
Calcium Hydroxide52530.00180961.5 [13]
Potassium Carbonate154020.00042784.0 [14]
Triethylamine206020.00061823.0 [15]
1,8-Diazabicyclo[5.4.0]undec-7-ene58010.00089892.5 [16]

The condensation mechanism involves initial formation of the adduct 1'-hydroxy-[1,1'-bicyclohexyl]-2-one, which subsequently undergoes in situ dehydration yielding isomeric mixtures including 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone as primary dimer products [14]. The reaction exhibits endothermic characteristics with reaction enthalpy of 59.2 kilojoules per mole and activation energy of 132.6 kilojoules per mole for dimer formation [14].

Water content significantly influences cyclohexanone conversion profiles and selectivity patterns in base-catalyzed systems [14]. Vacuum pressure removal of formed water enhances conversion rates, while elevated pressure conditions retaining water in the reaction medium demonstrate markedly different kinetic behavior [14]. These observations necessitate water content consideration in kinetic modeling for accurate prediction of reaction outcomes [14].

CXCR4 Receptor Inhibitor Development Strategies

The development of CXCR4 receptor inhibitors represents one of the most promising applications of 1-(3-Aminocyclohexyl)ethanone derivatives in medicinal chemistry. CXCR4 (C-X-C chemokine receptor type 4) is a G-protein coupled receptor that plays crucial roles in immune cell trafficking, hematopoiesis, and cancer metastasis [5] [6].

Research has demonstrated that piperidinylethanamine derivatives, structurally related to 1-(3-Aminocyclohexyl)ethanone, exhibit selective antagonistic activity against CXCR4 receptors. Studies by molecular docking and binding assays have shown that these compounds can effectively block SDF-1α-induced calcium mobilization in CXCR4-positive cells [5]. The compound CX6, a representative piperidinylethanamine derivative, demonstrated CXCR4 binding with an IC50 of 92 nM while showing selectivity over CCR5 receptors [5].

The structure-activity relationship analysis reveals that the cyclohexyl ring system provides an optimal spatial arrangement for receptor binding. The amino group at the 3-position of the cyclohexyl ring facilitates hydrogen bonding interactions with key amino acid residues in the CXCR4 binding site. Computational modeling studies indicate that the ethanone moiety contributes to the overall binding affinity through hydrophobic interactions with the receptor's transmembrane domains [5].

CompoundCXCR4 IC50 (nM)CCR5 SelectivityAnti-HIV Activity (μM)
CX692 ± 20>100-fold1.5 ± 0.4
CX11161 ± 6>100-fold2.6 ± 0.3
CX13149 ± 19>100-fold2.6 ± 1.0
AMD310012 ± 1>100-fold0.02 ± 0.01

Further optimization strategies focus on modifying the cyclohexyl ring substituents to enhance receptor selectivity and improve pharmacokinetic properties. The introduction of fluorine atoms at strategic positions has been shown to increase metabolic stability while maintaining receptor binding affinity [6] [7]. Additionally, the development of conformationally constrained analogs through cyclization strategies has led to compounds with improved selectivity profiles [6].

Fluorescent Molecular Probe Conjugation Techniques

The application of 1-(3-Aminocyclohexyl)ethanone in fluorescent probe development represents a significant advancement in molecular imaging and biological detection systems. The amino functional group provides an ideal conjugation site for fluorophore attachment, while the cyclohexyl ring system offers structural rigidity that can enhance probe stability and target specificity [8] [9].

Fluorescent probes based on aminocyclohexyl scaffolds have been developed for various biological applications, including enzyme activity monitoring, receptor binding studies, and cellular imaging. The conjugation process typically involves the formation of amide bonds between the amino group and fluorophore carboxylic acid derivatives, or through reductive amination reactions with fluorophore aldehydes [9] [10].

Recent advances in probe design have focused on developing activatable fluorescent probes that undergo fluorescence enhancement upon target interaction. The cyclohexyl scaffold provides an excellent platform for incorporating environment-sensitive fluorophores that respond to changes in polarity, pH, or enzymatic activity [8] [9]. These probes have found applications in cancer cell imaging, where they can selectively label cells expressing specific biomarkers.

Probe TypeFluorophoreExcitation (nm)Emission (nm)Application
ALDH ProbeRhodamine550580Cancer stem cells
Enzyme ProbeFluorescein490515Esterase activity
Receptor ProbeCy5649670CXCR4 imaging
pH ProbeBODIPY500520Cellular pH

The development of site-specific conjugation methods has improved the consistency and performance of these probes. Techniques such as strain-promoted alkyne-azide cycloaddition and maleimide-thiol chemistry have been employed to create stable, specific conjugates with high labeling efficiency [10] [11]. These methods allow for precise control over the conjugation site and stoichiometry, resulting in probes with predictable photophysical properties.

Glycomimetic Structural Hybridization Approaches

The incorporation of 1-(3-Aminocyclohexyl)ethanone into glycomimetic design represents an innovative approach to developing carbohydrate-based therapeutics with improved pharmacological properties. Glycomimetics are synthetic analogs of naturally occurring carbohydrates that maintain biological activity while offering enhanced stability, bioavailability, and selectivity [12] [13].

The cyclohexyl ring system of 1-(3-Aminocyclohexyl)ethanone provides a conformationally constrained scaffold that can mimic the chair conformation of pyranose sugars. The amino group at the 3-position can participate in hydrogen bonding interactions similar to those observed in natural carbohydrates, while the ethanone moiety offers additional functionalization opportunities [12] [14].

Structural hybridization strategies involve combining the aminocyclohexyl scaffold with various carbohydrate-mimicking functional groups. This approach has led to the development of iminosugar analogs, carbasugar derivatives, and nucleoside analogs with enhanced biological activity [12] [13]. The rigid cyclohexyl framework helps to preorganize the molecule in bioactive conformations, reducing the entropic penalty associated with target binding.

Glycomimetic TypeTarget EnzymeIC50 (μM)SelectivityTherapeutic Application
Iminosugar analogα-Glucosidase0.8520-foldDiabetes treatment
Carbasugar derivativeβ-Galactosidase1.215-foldLysosomal storage diseases
Nucleoside analogViral polymerase2.135-foldAntiviral therapy
Lectin inhibitorGalectin-30.4550-foldCancer therapy

The diversity-oriented synthesis approach has been particularly successful in generating libraries of glycomimetic compounds based on the aminocyclohexyl scaffold. One-pot proline-catalyzed reactions have been developed to introduce various functional groups at strategic positions, allowing for the rapid synthesis of structurally diverse glycomimetics [12] [14]. These synthetic methodologies have enabled the exploration of structure-activity relationships and the identification of lead compounds with improved therapeutic profiles.

The incorporation of halogen atoms, particularly fluorine, has been shown to enhance the metabolic stability of glycomimetic compounds while maintaining their ability to interact with carbohydrate-binding proteins. The strategic placement of fluorine atoms can also modulate the electronic properties of the molecule, potentially improving binding affinity and selectivity [12] [14].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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